molecular formula C18H16N2O5S B12199528 2-[4-(Morpholin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione

2-[4-(Morpholin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione

Cat. No.: B12199528
M. Wt: 372.4 g/mol
InChI Key: CZWVHOJDIJIJOH-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione is a heterocyclic compound that contains both morpholine and benzo[c]azolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the morpholine ring and the sulfonyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione typically involves the following steps:

    Formation of the Benzo[c]azolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[4-(Morpholin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The benzo[c]azolidine moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 2-[4-(Morpholin-4-yl)phenyl]benzo[c]azolidine-1,3-dione
  • 2-[4-(Piperidin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione
  • 2-[4-(Pyrrolidin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione

Comparison:

  • 2-[4-(Morpholin-4-yl)phenyl]benzo[c]azolidine-1,3-dione: Lacks the sulfonyl group, which may reduce its hydrogen bonding capability and overall reactivity.
  • 2-[4-(Piperidin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione: Contains a piperidine ring instead of morpholine, which may alter its solubility and interaction with biological targets.
  • 2-[4-(Pyrrolidin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione: The pyrrolidine ring may provide different steric and electronic properties, affecting its overall activity and applications.

2-[4-(Morpholin-4-ylsulfonyl)phenyl]benzo[c]azolidine-1,3-dione stands out due to the presence of both the morpholine and sulfonyl groups, which impart unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5S/c21-17-15-3-1-2-4-16(15)18(22)20(17)13-5-7-14(8-6-13)26(23,24)19-9-11-25-12-10-19/h1-8H,9-12H2

InChI Key

CZWVHOJDIJIJOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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